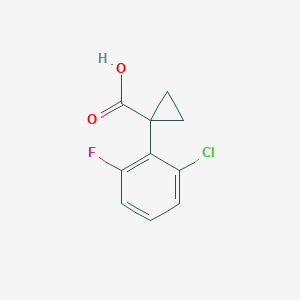
1-(4-chlorophenyl)-2-propylcyclopropan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-2-propylcyclopropan-1-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropane ring substituted with a 4-chlorophenyl group and a propylamine chain, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
The synthesis of 1-(4-chlorophenyl)-2-propylcyclopropan-1-amine hydrochloride typically involves several steps:
-
Synthetic Routes and Reaction Conditions
Step 1: The initial step often involves the formation of the cyclopropane ring. This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst.
Step 2:
Step 3: The final step involves the attachment of the propylamine chain. This can be done through a nucleophilic substitution reaction, where the cyclopropane intermediate reacts with propylamine under basic conditions.
-
Industrial Production Methods
- Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as continuous flow reactions and the use of more efficient catalysts can enhance yield and reduce production costs.
Analyse Chemischer Reaktionen
1-(4-Chlorophenyl)-2-propylcyclopropan-1-amine hydrochloride undergoes various chemical reactions:
-
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrocarbon derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
-
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) can be employed under basic conditions.
-
Major Products
- Oxidation products may include imines or nitroso compounds.
- Reduction products typically include primary amines or hydrocarbons.
- Substitution reactions yield various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorophenyl)-2-propylcyclopropan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe to study biological pathways and interactions, especially those involving amine receptors.
Medicine: The compound is investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(4-chlorophenyl)-2-propylcyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets and Pathways:
Vergleich Mit ähnlichen Verbindungen
1-(4-Chlorophenyl)-2-propylcyclopropan-1-amine hydrochloride can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
1-(4-Chlorophenyl)-2-methylcyclopropan-1-amine hydrochloride: Similar structure but with a methyl group instead of a propyl group.
1-(4-Chlorophenyl)-2-ethylcyclopropan-1-amine hydrochloride: Similar structure but with an ethyl group instead of a propyl group.
-
Uniqueness
- The propyl group in this compound provides distinct steric and electronic properties, influencing its reactivity and interactions with biological targets.
- The presence of the 4-chlorophenyl group enhances its lipophilicity and potential for crossing biological membranes, making it a valuable compound for drug development.
Eigenschaften
CAS-Nummer |
1803583-64-3 |
|---|---|
Molekularformel |
C12H17Cl2N |
Molekulargewicht |
246.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



